molecular formula C18H20N2O4S B305147 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B305147
M. Wt: 360.4 g/mol
InChI Key: DGBQUWZXGYORJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide, also known as AMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMSB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide is easily synthesized and can be obtained in large quantities. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide also exhibits potent antitumor and antimicrobial activity, making it an ideal compound for studying the potential therapeutic applications of benzamide derivatives.
However, there are also limitations to using 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in lab experiments. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide. One potential direction is to study the potential therapeutic applications of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide in vivo. Another potential direction is to study the structure-activity relationship of 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide and other benzamide derivatives to identify compounds with improved efficacy and reduced off-target effects. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide could be studied in combination with other compounds to identify potential synergistic effects.

Synthesis Methods

4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been synthesized through various methods, including the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzoyl chloride. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been synthesized through the reaction of 4-aminobenzamide with allyl methyl sulfone and 4-methoxybenzylamine.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide

InChI

InChI=1S/C18H20N2O4S/c1-4-13-20(25(3,22)23)16-9-5-14(6-10-16)18(21)19-15-7-11-17(24-2)12-8-15/h4-12H,1,13H2,2-3H3,(H,19,21)

InChI Key

DGBQUWZXGYORJZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C

Origin of Product

United States

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